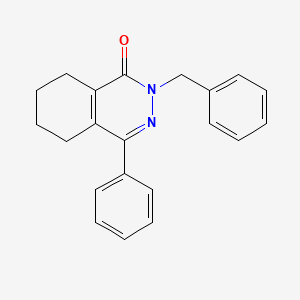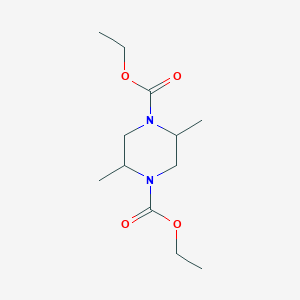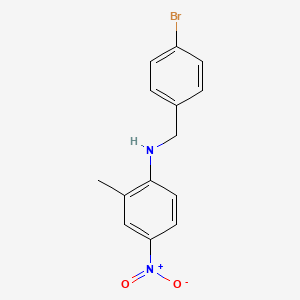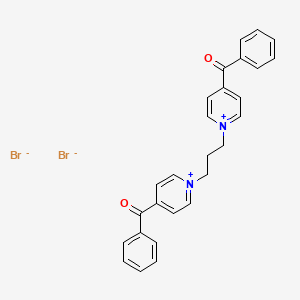
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used recreationally as a stimulant and euphoriant. However, in recent years, BZP has gained attention in scientific research for its potential therapeutic applications in various fields, such as neurology, psychiatry, and oncology.
Wirkmechanismus
The exact mechanism of action of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This, in turn, results in the stimulation of the central nervous system and the induction of euphoria and increased energy levels.
Biochemical and Physiological Effects
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been shown to have various biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, which can be dangerous in high doses. It can also cause nausea, vomiting, and headaches. However, in lower doses, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been shown to have positive effects on cognitive function, mood, and energy levels.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. It is also relatively stable and can be stored for long periods. However, one limitation is that it has potential side effects on the body, which can affect the results of experiments. Additionally, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide. One direction is to investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another direction is to study its mechanism of action in more detail to better understand how it affects the brain and body. Additionally, research could focus on developing safer and more effective derivatives of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide that have fewer side effects.
Synthesemethoden
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is synthesized by the reaction of piperazine with benzoyl chloride in the presence of a strong base, such as sodium hydroxide. The resulting product is then treated with hydrobromic acid to obtain the dibromide salt of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide. The synthesis of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been studied extensively for its potential therapeutic applications in various fields. In neurology, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been shown to have neuroprotective effects and can enhance cognitive function. In psychiatry, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been investigated as a potential treatment for depression, anxiety, and addiction. In oncology, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
[1-[3-(4-benzoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2.2BrH/c30-26(22-8-3-1-4-9-22)24-12-18-28(19-13-24)16-7-17-29-20-14-25(15-21-29)27(31)23-10-5-2-6-11-23;;/h1-6,8-15,18-21H,7,16-17H2;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELMFMZUIOBQMI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)CCC[N+]3=CC=C(C=C3)C(=O)C4=CC=CC=C4.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[3-(4-Benzoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate](/img/structure/B5184088.png)

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5184096.png)


![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)

![2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5184127.png)
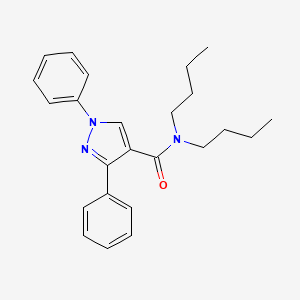
![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5184152.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184156.png)
